molecular formula C15H19NO5 B15305262 Benzyloxycarbonylamino-(tetrahydro-pyran-4-YL)-acetic acid CAS No. 1098184-09-8

Benzyloxycarbonylamino-(tetrahydro-pyran-4-YL)-acetic acid

Cat. No.: B15305262
CAS No.: 1098184-09-8
M. Wt: 293.31 g/mol
InChI Key: VTENIAVLDXOKCR-UHFFFAOYSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl-protected amino group and a tetrahydro-2H-pyran-4-yl substituent, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the reaction of a suitable precursor with dihydropyran in the presence of an acid catalyst to form the tetrahydro-2H-pyran-4-yl group.

    Coupling Reaction: The protected amino acid is then coupled with the tetrahydro-2H-pyran-4-yl precursor using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid undergoes various types of chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.

    Oxidation and Reduction: The tetrahydro-2H-pyran-4-yl group can undergo oxidation to form the corresponding lactone or reduction to form the fully saturated pyran ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Free Amino Acid: Formed upon hydrolysis of the benzyloxycarbonyl group.

    Lactone: Formed upon oxidation of the tetrahydro-2H-pyran-4-yl group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid depends on its specific application. In biological systems, it may act as a prodrug, releasing the active amino acid upon enzymatic cleavage of the benzyloxycarbonyl group. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s stability and bioavailability by protecting the amino acid from premature degradation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-furan-4-yl)acetic acid: Similar structure but with a tetrahydro-2H-furan-4-yl group instead of a tetrahydro-2H-pyran-4-yl group.

    (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-thiopyran-4-yl)acetic acid: Similar structure but with a tetrahydro-2H-thiopyran-4-yl group.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydro-2H-pyran-4-yl group provides additional stability and potential for diverse chemical transformations compared to its analogs.

Properties

IUPAC Name

2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTENIAVLDXOKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159950
Record name Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098184-09-8
Record name Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1098184-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-α-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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